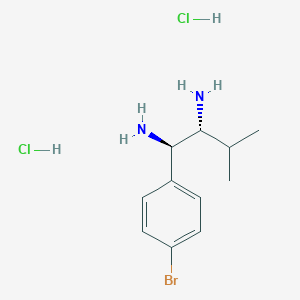
(1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group and a diamine structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride typically involves multiple steps, including the formation of the bromophenyl group and the introduction of the diamine moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bromophenyl and diamine groups on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the diamine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid
- (1R,2R)-1-(4-bromophenyl)-2-methylpropane-1,2-diamine
- (1R,2R)-1-(4-bromophenyl)-3-methylpentane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride has a unique combination of a bromophenyl group and a diamine structure. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19BrCl2N2 |
|---|---|
Molecular Weight |
330.09 g/mol |
IUPAC Name |
(1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;;/h3-7,10-11H,13-14H2,1-2H3;2*1H/t10-,11-;;/m1../s1 |
InChI Key |
OUNOVMBSLZDDTE-IUDGJIIWSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C1=CC=C(C=C1)Br)N)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)Br)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


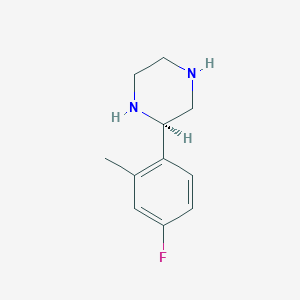
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B12999346.png)
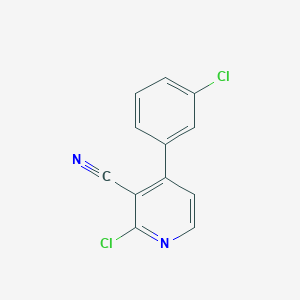
![4-Fluorobenzo[b]thiophen-2-amine](/img/structure/B12999350.png)
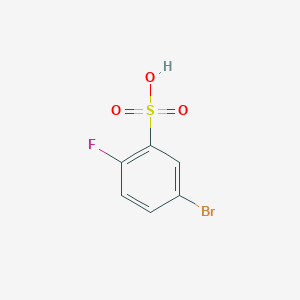
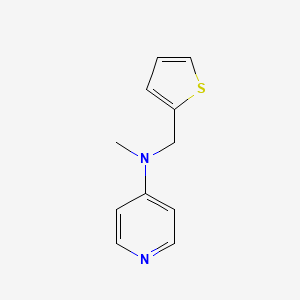
![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12999364.png)
![6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B12999366.png)
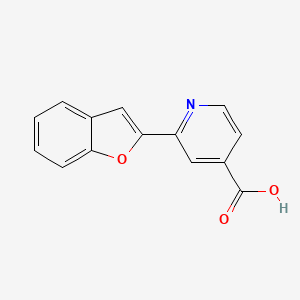
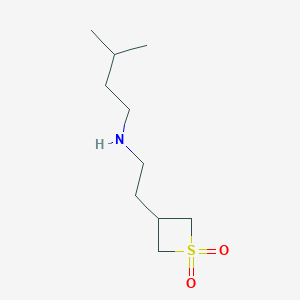
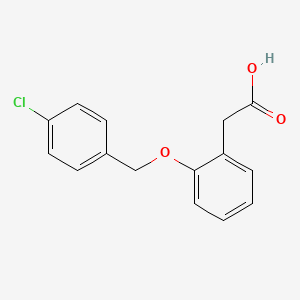

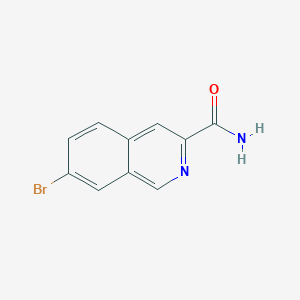
![2-Isopropyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12999429.png)
